molecular formula C9H6N4 B013923 s-Triazolo[3,4-a]phthalazine CAS No. 234-80-0

s-Triazolo[3,4-a]phthalazine

Cat. No.: B013923
CAS No.: 234-80-0
M. Wt: 170.17 g/mol
InChI Key: JVJPJKLSGUJUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-Triazolo[3,4-a]phthalazine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-phthalazine ring system. It has garnered significant attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and cardiovascular activities . Structurally, the compound’s planar aromatic system enables interactions with biological targets such as DNA, enzymes (e.g., Topoisomerase II, VEGFR-2), and ion channels . It is also a known metabolite of the antihypertensive drug hydralazine, where derivatives like 3-methyl-s-triazolo[3,4-a]phthalazine and 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine are formed via hepatic microsomal metabolism .

Properties

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-11-13-6-10-12-9(8)13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPJKLSGUJUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177955
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-80-0
Record name s-Triazolo(3,4-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazolo[3,4-a]phthalazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydralazine-Based Cyclization

The most established route for synthesizing s-triazolo[3,4-a]phthalazine involves hydralazine (1-hydrazinophthalazine) as a starting material. Hydralazine undergoes cyclization with carboxylic acids or esters to form the triazolo-phthalazine core. For example, reaction with acetic anhydride yields 3-methyl-s-triazolo[3,4-a]phthalazine, a known metabolite of hydralazine.

Mechanistic Insight :

  • Amide Formation : Hydralazine reacts with a carboxylic acid (RCOOH) to form an intermediate amide.

  • Cyclodehydration : Intramolecular dehydration closes the triazole ring, eliminating water.

Example Protocol :
A mixture of hydralazine (10 mmol) and acetic anhydride (12 mmol) in ethanol is refluxed for 6 hours. The product precipitates upon cooling, yielding 3-methyl-s-triazolo[3,4-a]phthalazine with 75% efficiency.

Halogenated Intermediate Routes

Patent data reveals methods using halogenated precursors to introduce substituents at the 3- and 6-positions. For instance, 6-chloro-3-phenyl-s-triazolo[3,4-a]phthalazine is synthesized via nucleophilic aromatic substitution.

Table 1: Halogenation-Based Syntheses

Starting MaterialReagent/ConditionsProductYieldSource
6-Chloro-3-phenyl derivativeNaOEt, ethanol, 100°C, 8 h6-Ethoxy-3-phenyl derivative70%
8-Chloro-6-phenyl derivativeNa, 2-methoxyethanol, reflux8-Methoxy-6-phenyl derivative65%
3,8-Dichloro-6-phenyl derivative(2-Hydroxypropyl)methylamine3-(2-Hydroxypropyl)-8-chloro derivative73%

These methods highlight the versatility of halogen intermediates for introducing alkoxy, alkylthio, and amino groups.

Modern Synthetic Approaches

Carbodiimide-Mediated Coupling

The UBC thesis demonstrates that carbodiimides like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) enhance reaction efficiency by activating carboxyl groups for nucleophilic attack by hydralazine.

Optimized Procedure :

  • Activation : EDC (1.2 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) are added to the carboxylic acid in DMF.

  • Coupling : Hydralazine (1 eq) is introduced, and the mixture is stirred at 25°C for 12 hours.

  • Cyclization : The intermediate amide undergoes spontaneous cyclization under mild acidic conditions.

Advantages :

  • Yields improve from 40% to 85% compared to non-activated routes.

  • Compatible with acid-sensitive functional groups.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A patent example synthesizes 3-(4-methoxyphenyl)-s-triazolo[3,4-a]phthalazine in 2 hours (vs. 8 hours conventionally) with a 15% yield increase.

Typical Conditions :

  • Power: 300 W

  • Temperature: 120°C

  • Solvent: Ethanol or DMF

Solid-Phase Synthesis

The UBC thesis outlines a heterogeneous approach using resin-bound hydralazine for peptide sequencing applications:

Steps :

  • Immobilization : Hydralazine is attached to a Wang resin via its hydrazine group.

  • Coupling : Protected amino acids are activated with EDC/NHS and reacted with the resin.

  • Cleavage : Trifluoroacetic acid (TFA) releases the this compound derivative.

Benefits :

  • Enables combinatorial library synthesis.

  • Reduces purification steps due to resin washing.

Industrial-Scale Production

Solvent Optimization

Large-scale syntheses prioritize solvent recycling. The patent describes using 2-methoxyethanol for reactions at 100°C, achieving 82% yield while permitting solvent recovery via distillation.

Green Chemistry Innovations

  • Mechanochemistry : Ball milling hydralazine with carboxylic acids eliminates solvent use, reducing waste by 90%.

  • Continuous Flow Systems : Microreactors enhance heat transfer, improving safety for exothermic reactions.

Table 2: Industrial Method Comparison

MethodScale (kg)YieldSolvent Recovery
Batch (ethanol)5070%60%
Continuous Flow10085%95%
Mechanochemical1078%100%

Comparative Analysis of Methods

Efficiency : Carbodiimide-mediated coupling outperforms classical methods (85% vs. 50–70% yields).
Scalability : Continuous flow systems are optimal for >100 kg batches.
Sustainability : Mechanochemical methods align with green chemistry goals but face limitations in large-scale mixing .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C9_9H6_6N4_4
Molecular Weight: 170.17 g/mol
CAS Number: 234-80-0

The compound features a triazole fused to a phthalazine ring, conferring unique chemical properties that are exploited in various applications.

Medicinal Applications

  • Anticancer Activity
    • Recent studies have synthesized novel derivatives of s-triazolo[3,4-a]phthalazine that exhibit promising anticancer properties. These compounds have been shown to inhibit the growth of cancer cells in vitro, suggesting potential as therapeutic agents against various malignancies .
  • Antimicrobial Properties
    • Research indicates that this compound and its derivatives possess antimicrobial activity. They have been tested against several bacterial strains, demonstrating effectiveness that warrants further exploration for potential use in treating infections .
  • Metabolic Studies
    • The compound is identified as a major metabolic product of hydralazine, a medication used for hypertension. Understanding its metabolic pathways can provide insights into its pharmacological effects and safety profile .

Biological Activities

  • Ligand Properties
    • This compound has been investigated for its ability to act as a ligand in transition metal catalysis. Its unique structure allows it to form stable complexes with various metals, enhancing reaction efficiencies in organic synthesis .
  • Binding Affinity
    • Compounds related to this compound have been characterized as high-affinity ligands for benzodiazepine receptors. This interaction suggests potential applications in neuropharmacology, particularly in developing anxiolytic agents .

Material Science Applications

  • Synthesis of Advanced Materials
    • The compound serves as a building block in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural features enable the formation of materials with tailored properties for specific applications .
  • Chemiluminescent Materials
    • Derivatives of this compound have been explored for use in chemiluminescent applications. Their ability to emit light upon chemical reaction makes them suitable for use in various sensors and diagnostic tools .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives of s-Triazolo[3,4-a]phthalazine

3-Methyl-s-triazolo[3,4-a]phthalazine

  • Structure : Methyl substitution at position 3.
  • Activity: Acts as a minor metabolite of hydralazine in humans but a major metabolite in rats . Exhibits lower metabolic stability compared to the parent compound due to steric hindrance .

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

  • Structure : Hydroxymethyl group at position 3.

3-Trifluoromethyl-s-triazolo[3,4-a]phthalazine

  • Structure : Trifluoromethyl group at position 3.
  • Activity : Synthesized via chlorination and trifluoroacetylation; shows enhanced lipophilicity and bromodomain inhibitory effects .

Piperazine-Modified Derivatives

  • Structure : Piperazine moieties attached to the triazolophthalazine core.
  • Activity: Compound 32 (3-propyl-[1,2,4]triazolo[3,4-a]phthalazine): IC50 of 2.8 µM against HCT116 colon cancer cells . Compound 14b (6-chloro-3-trifluoromethyl derivative): Potent cytotoxicity against U251 glioblastoma cells (IC50 < 5 µM) . Piperazine-linked derivatives (e.g., 6i): Anti-inflammatory activity via NF-κB inhibition, comparable to dihydrotanshinone .
Table 1: Structural and Activity Comparison of Key Derivatives
Compound Substituent Biological Activity (IC50/EC50) Target/Mechanism Reference
3-Methyl derivative -CH3 N/A (Metabolite) Hydralazine metabolism
3-Trifluoromethyl derivative -CF3 <5 µM (U251 cells) Bromodomain inhibition
6i 3-Tolyloxy 0.12 µM (NF-κB inhibition) Anti-inflammatory
32 3-Propyl-piperazine 2.8 µM (HCT116 cells) Topo II inhibition

Comparison with Other Heterocyclic Analogues

Tetrazolo[5,1-a]phthalazine

  • Structure : Tetrazole ring fused with phthalazine.
  • Activity: Demonstrated anticonvulsant effects (ED50 = 45 mg/kg in mice) and positive inotropic activity exceeding milrinone in rabbit heart models .

Triazoloquinazoline Derivatives

  • Structure : Triazole fused with quinazoline.
  • Activity : Lower anticancer potency compared to triazolophthalazines (e.g., IC50 > 10 µM for most compounds) .

Triazolo[3,4-b]thiadiazines

  • Structure : Sulfur-containing heterocycle.
  • Activity : Primarily antimicrobial; lacks the broad-spectrum anticancer activity of triazolophthalazines .
Table 2: Activity Comparison with Heterocyclic Analogues
Compound Type Key Activity Potency (IC50/ED50) Limitations Reference
Tetrazolo[5,1-a]phthalazine Anticonvulsant, inotropic 45 mg/kg (ED50) Narrow therapeutic index
Triazoloquinazoline Moderate anticancer >10 µM Low selectivity
Triazolo[3,4-b]thiadiazine Antimicrobial N/A No significant anticancer effects

Research Findings and Key Insights

  • Anticancer Mechanisms : this compound derivatives inhibit Topo II and intercalate DNA, inducing apoptosis . Piperazine modifications enhance cellular uptake and target affinity .
  • Metabolic Stability: 3-Methyl derivatives show species-dependent metabolism (major in rats, minor in humans) due to cytochrome P450 variability .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -CF3) improve enzymatic inhibition (e.g., bromodomains) .
    • Bulky substituents (e.g., propyl-piperazine) enhance DNA intercalation .

Biological Activity

s-Triazolo[3,4-a]phthalazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is a bicyclic compound featuring a triazole ring fused to a phthalazine moiety. The general structure can be represented as follows:

C9H6N4\text{C}_9\text{H}_6\text{N}_4

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds. Variations in synthetic routes have led to the development of numerous derivatives with enhanced biological properties.

2.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives, particularly as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2).

  • Case Study : A study synthesized various triazolo[3,4-a]phthalazine derivatives and evaluated their anti-proliferative effects against human cancer cell lines such as HCT-116 (colon adenocarcinoma) and MCF-7 (breast cancer). One of the most potent derivatives exhibited IC50 values of 7 µM against HCT-116 and 16.98 µM against MCF-7, comparable to sorafenib, a known VEGFR-2 inhibitor .
CompoundCell LineIC50 (µM)
6oHCT-1167
6oMCF-716.98
SorafenibHCT-1165.47
SorafenibMCF-77.26

2.2 Antimicrobial Activity

Research has also demonstrated that certain derivatives of this compound possess significant antimicrobial properties.

  • Findings : A study reported that some synthesized phthalazine derivatives showed inhibitory activity against Staphylococcus aureus, indicating their potential use as antibacterial agents .

2.3 Neurological Activity

Another area of interest is the interaction of this compound with voltage-gated calcium channels.

  • Research Outcome : Derivatives were identified as high-affinity ligands for the alpha 2 delta-1 subunit of these channels, with one compound demonstrating an IC50 value of 15 nM, suggesting potential applications in treating neurological disorders .

3. Metabolism and Pharmacokinetics

The metabolism of this compound has been studied in animal models. For instance:

  • Metabolic Pathways : After oral administration in rats, a lipophilic metabolite known as 7-methylthio Tri-P was identified as a significant product in urine samples. This indicates the liver's involvement in metabolic transformations .

4. Conclusion and Future Directions

The biological activity of this compound presents promising avenues for drug development, particularly in oncology and antimicrobial therapies. The ability to modify its structure to enhance efficacy while minimizing toxicity represents a critical focus for future research.

Further studies are warranted to explore:

  • The detailed mechanisms behind its anticancer and antimicrobial activities.
  • The potential for developing new derivatives with improved pharmacological profiles.
  • Clinical trials to establish safety and efficacy in humans.

The ongoing exploration into this compound’s capabilities may yield significant advancements in therapeutic strategies against various diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for s-Triazolo[3,4-a]phthalazine derivatives in anticancer research?

  • Methodology :

  • Hydrazone cyclization : React 1-hydrazinophthalazine derivatives with aromatic aldehydes (e.g., benzaldehyde) under catalytic dehydrogenation to yield 3,6-diaryl-s-triazolo[3,4-a]phthalazines .
  • Imidoyl chloride reactions : Use 1-chlorophthalazine derivatives with aromatic acid hydrazides or sodium azide to form triazolo- or tetrazolo-phthalazines .
  • Multicomponent reactions : Combine phthalic anhydride, phenacyl bromides, and triazolo-thiadiazines in acetic acid for fused derivatives .
    • Key intermediates : Hydrazones (confirmed via IR NH bands at 3400–3600 cm⁻¹) and imidoyl chlorides .

Q. How are this compound derivatives characterized spectroscopically?

  • Techniques :

  • IR spectroscopy : Identify NH (3400–3600 cm⁻¹) and C=N (1625 cm⁻¹) stretches in hydrazones .
  • NMR : Aromatic protons (δ7.16–9.00 ppm in CDCl₃), hydrazone NH singlets (δ10.52–10.90 ppm), and methyl groups (δ2.34 ppm for C3-CH₃) .
  • X-ray crystallography : Confirm planar molecular geometry (e.g., dihedral angle <3° between triazole and phthalazine rings) .

Q. What biological activities are commonly associated with this compound derivatives?

  • Anticancer : Derivatives inhibit VEGFR-2 (IC₅₀ = 0.1–0.38 µM) and show cytotoxicity against HCT-116 (IC₅₀ = 7–23 µM) and MCF-7 (IC₅₀ = 17–66 µM) cell lines .
  • Anticonvulsant : 6-substituted derivatives exhibit activity in seizure models via GABA modulation .
  • Anti-inflammatory : 6-phenoxy derivatives reduce inflammation through COX-2 inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for VEGFR-2 inhibition?

  • Key modifications :

  • Position 3 : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding affinity to VEGFR-2’s ATP pocket .
  • Position 6 : Bulky aryl groups (e.g., 4-chlorophenyl) improve hydrophobic interactions .
    • Data-driven optimization :
  • Compound 6o (3-Cl, 6-aryl) achieves IC₅₀ = 0.1 µM against VEGFR-2, comparable to sorafenib .
  • Table : Select IC₅₀ values against HCT-116 and VEGFR-2:
CompoundHCT-116 (µM)VEGFR-2 (µM)
6o7 ± 0.060.1 ± 0.01
6m13 ± 0.110.15 ± 0.02
Sorafenib5.47 ± 0.30.1 ± 0.02

Q. What strategies resolve contradictions in IC₅₀ values across cancer cell lines (e.g., HCT-116 vs. MCF-7)?

  • Methodology :

  • Kinase selectivity profiling : Test compounds against a panel of kinases (e.g., EGFR, PDGFR) to rule off-target effects .
  • Cell line-specific factors : Assess differences in VEGFR-2 expression (HCT-116: high; MCF-7: moderate) via qPCR or Western blot .
  • Apoptosis assays : Use flow cytometry to verify mechanism (e.g., compound 6o induces G2/M arrest in HCT-116) .

Q. How are molecular docking studies applied to predict binding modes of s-Triazolo[3,4-a]phthalazines to VEGFR-2?

  • Protocol :

Protein preparation : Retrieve VEGFR-2 structure (PDB: 4ASD), remove water, add hydrogens.

Ligand preparation : Optimize triazolo-phthalazine geometry using DFT (B3LYP/6-31G*).

Docking : Use AutoDock Vina with grid box centered on ATP-binding site (coordinates: x=15, y=20, z=25) .

Validation : Compare pose of 6o with co-crystallized sorafenib; RMSD <2 Å confirms reliability .

Q. How can ADMET profiles of this compound derivatives be optimized for preclinical development?

  • In silico strategies :

  • Solubility : Introduce polar groups (e.g., -OH, -OMe) to reduce logP (<3) .
  • Metabolic stability : Block CYP3A4 oxidation sites (e.g., replace -CH₃ with -CF₃ at position 3) .
  • Toxicity : Use ProTox-II to predict hepatotoxicity; avoid Michael acceptors or reactive nitro groups .

Q. What experimental approaches validate discrepancies between in vitro and in silico activity predictions?

  • Case study : A derivative shows strong docking affinity but weak in vitro VEGFR-2 inhibition.

  • Possible causes : Poor solubility (test via HPLC), protein-ligand kinetics (SPR analysis), or metabolic degradation (LC-MS stability assay) .
    • Resolution : Introduce PEGylated prodrugs to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazolo[3,4-a]phthalazine
Reactant of Route 2
s-Triazolo[3,4-a]phthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.